molecular formula C42H51NO16 B1201571 Epelmycin B CAS No. 107807-24-9

Epelmycin B

Cat. No. B1201571
CAS RN: 107807-24-9
M. Wt: 825.8 g/mol
InChI Key: DKXGZTHFCJJLIP-UHFFFAOYSA-N
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Description

Epelmycin B is a natural product found in Streptomyces galilaeus and Streptomyces violaceus with data available.

Scientific Research Applications

Antibiotic Properties and Cancer Therapy

Epelmycin B, like other members of the Bleomycin (BLM) family, is primarily recognized for its antibiotic properties and potential in cancer therapy. Bleomycins, including Epelmycin B, are glycopeptide antibiotics produced by Streptomyces bacteria, widely used in clinical anticancer therapy. They exhibit significant activity as iron complexes and are involved in DNA cleavage leading to cancer cell death. These compounds are particularly effective against a range of lymphomas, head and neck cancers, and germ-cell tumors. Their mode of action is believed to involve oxidative cleavage of DNA, mediated by specific cofactors including a transition metal, oxygen, and a one-electron reductant (Chen & Stubbe, 2004), (Chen & Stubbe, 2005).

Biophysical Studies

Biophysical studies have been conducted on Epelmycin B and related compounds to understand their interaction with DNA. For example, the orientation of iron bleomycin complexes on DNA fibers was studied to elucidate how these antibiotics bind and cleave DNA at the molecular level. These studies revealed details about the binding orientations and interactions of Bleomycin with DNA, providing insights into their mechanism of action at a molecular level (Chikira et al., 2000).

Pharmacodynamics and Toxicity Studies

Pharmacodynamic studies have been conducted to understand how Bleomycin, including Epelmycin B, interacts with cancer cells and tissues. This research is crucial for optimizing its clinical use and minimizing side effects. The cytotoxic effects of Bleomycin on DNA and chromosomes in mammalian cells have been particularly focused on, contributing to the understanding of its genotoxicity and the potential development of more effective and less toxic therapeutic agents (Bolzán & Bianchi, 2018).

Antimicrobial and Antifungal Applications

Beyond cancer therapy, research has also explored the antimicrobial and antifungal applications of Bleomycin and its analogs. These studies have highlighted the broad-spectrum antimicrobial activity of Bleomycin, including its potential in treating infections caused by multidrug-resistant bacteria and fungi (Zhai et al., 2010).

properties

CAS RN

107807-24-9

Product Name

Epelmycin B

Molecular Formula

C42H51NO16

Molecular Weight

825.8 g/mol

IUPAC Name

methyl 4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H51NO16/c1-8-42(51)15-25(29-30(33(42)40(50)52-7)37(49)31-32(36(29)48)35(47)28-19(34(31)46)10-9-11-21(28)44)57-26-12-20(43(5)6)38(17(3)53-26)58-27-14-23-39(18(4)54-27)59-41-24(56-23)13-22(45)16(2)55-41/h9-11,16-18,20,23-27,33,38-39,41,44,48-49,51H,8,12-15H2,1-7H3

InChI Key

DKXGZTHFCJJLIP-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O

synonyms

epelmycin B

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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